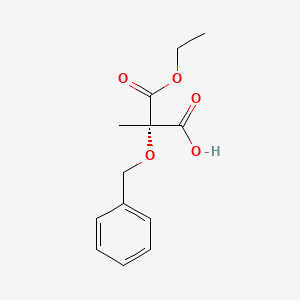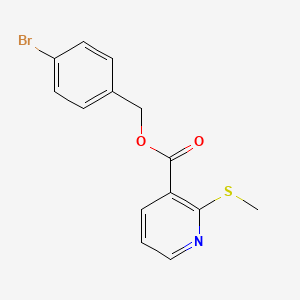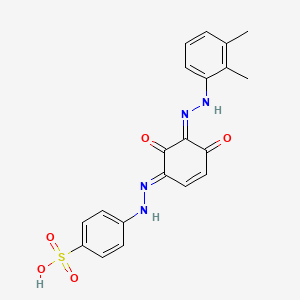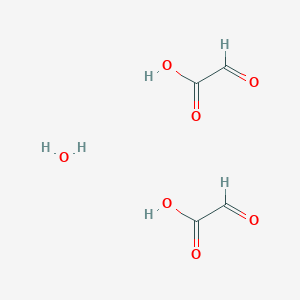
(S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxopropanoic acid is an organic compound with a complex structure that includes benzyloxy, ethoxy, and oxopropanoic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxopropanoic acid typically involves multi-step organic reactions. One common method includes the esterification of (S)-2-hydroxy-3-ethoxy-2-methylpropanoic acid with benzyl alcohol under acidic conditions to form the benzyloxy ester. This is followed by oxidation to introduce the oxo group, often using reagents like pyridinium chlorochromate or similar oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates. The purification process often involves recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: (S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the oxo group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- (S)-2-(Benzyloxy)-3-methoxy-2-methyl-3-oxopropanoic acid
- (S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-hydroxypropanoic acid
- (S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxobutanoic acid
Uniqueness: (S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for targeted synthesis and research applications.
Propiedades
Fórmula molecular |
C13H16O5 |
|---|---|
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
(2S)-3-ethoxy-2-methyl-3-oxo-2-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C13H16O5/c1-3-17-12(16)13(2,11(14)15)18-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,14,15)/t13-/m0/s1 |
Clave InChI |
ZJAXMXGTROJZOK-ZDUSSCGKSA-N |
SMILES isomérico |
CCOC(=O)[C@](C)(C(=O)O)OCC1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)C(C)(C(=O)O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13356129.png)





![6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356169.png)
![5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid](/img/structure/B13356174.png)



![3-(4-chlorobenzyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B13356213.png)
![N-(4-acetylphenyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13356214.png)
